molecular formula C15H24 B14323593 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene CAS No. 105369-35-5

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene

Cat. No.: B14323593
CAS No.: 105369-35-5
M. Wt: 204.35 g/mol
InChI Key: YLPOFTFBOIPYLE-UHFFFAOYSA-N
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Description

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene, also known as guaiazulene, is a dark blue crystalline hydrocarbon. It is a derivative of azulene and is a bicyclic sesquiterpene. This compound is a constituent of some essential oils, mainly oil of guaiac and chamomile oil, which also serve as its commercial sources . Various soft corals also contain guaiazulene as a principal pigment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or aluminum chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as chamomile oil and oil of guaiac. The extraction process includes steam distillation followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene involves its interaction with molecular targets and pathways. It is known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound also interacts with cellular membranes, stabilizing them and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its presence in essential oils and its application as a cosmetic color additive further distinguish it from other similar compounds .

Properties

CAS No.

105369-35-5

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1,4-dimethyl-7-propan-2-yl-1,2,3,4,5,6-hexahydroazulene

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9-12H,5-8H2,1-4H3

InChI Key

YLPOFTFBOIPYLE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC2=C1CCC2C)C(C)C

Origin of Product

United States

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